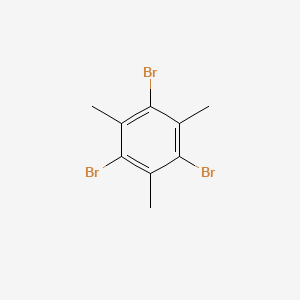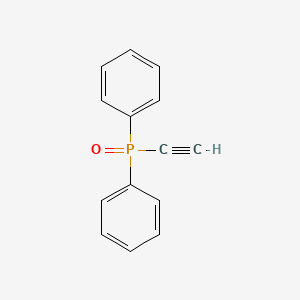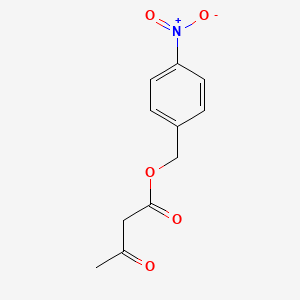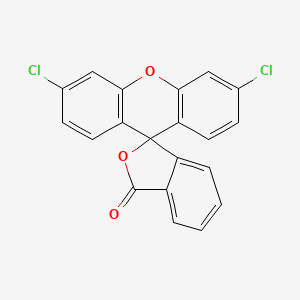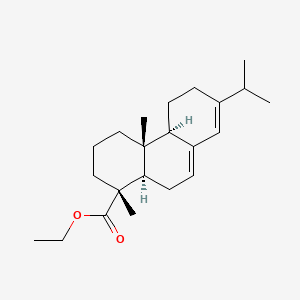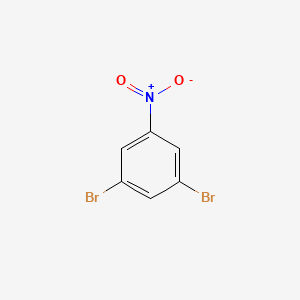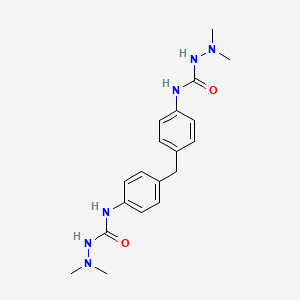
Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-
描述
Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of Yellow Inhibitor HN-150 is plastic products . It is used as an anti-yellowing agent in these materials, effectively preventing yellowing caused by ultraviolet radiation or thermal oxidation .
Mode of Action
Yellow Inhibitor HN-150 works by inhibiting oxidative reactions . This inhibition prevents the yellowing of plastic products that can occur due to exposure to ultraviolet radiation or heat .
Biochemical Pathways
It is known that the compound’s anti-yellowing effect involves theinhibition of oxidative reactions .
Pharmacokinetics
It is known that the compound issoluble in methanol , which may influence its distribution and bioavailability in certain applications.
Result of Action
The primary result of Yellow Inhibitor HN-150’s action is the prevention of yellowing in plastic products . By inhibiting oxidative reactions, the compound can extend the lifespan of these products . It can also improve the appearance of plastic products, making them more transparent and bright .
Action Environment
The efficacy and stability of Yellow Inhibitor HN-150 can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to avoid contact with acidic or basic chemicals .
生化分析
Biochemical Properties
Yellow inhibitor HN-150 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. For instance, Yellow inhibitor HN-150 can inhibit the activity of certain oxidases, thereby reducing the formation of reactive oxygen species (ROS). This inhibition helps in maintaining cellular redox balance and protecting cells from oxidative damage .
Cellular Effects
Yellow inhibitor HN-150 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation. Additionally, Yellow inhibitor HN-150 can alter metabolic pathways by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in cellular energy production .
Molecular Mechanism
The molecular mechanism of Yellow inhibitor HN-150 involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, Yellow inhibitor HN-150 has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition can result in altered protein turnover and changes in cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Yellow inhibitor HN-150 can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to Yellow inhibitor HN-150 can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of Yellow inhibitor HN-150 vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects. At high doses, Yellow inhibitor HN-150 can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and can be mitigated by adjusting the dosage to optimal levels .
Metabolic Pathways
Yellow inhibitor HN-150 is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for detoxifying reactive oxygen species. Additionally, Yellow inhibitor HN-150 can affect metabolic flux by inhibiting key enzymes in glycolysis and the TCA cycle, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, Yellow inhibitor HN-150 is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, Yellow inhibitor HN-150 can bind to albumin in the bloodstream, which helps in its transport to different tissues. The compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Yellow inhibitor HN-150 exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Yellow inhibitor HN-150 can localize to the mitochondria, where it can modulate mitochondrial function and energy production. This subcellular localization is crucial for the compound’s biochemical effects and its role in cellular processes .
属性
IUPAC Name |
1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)phenyl]methyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQABZFKTYXFIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074251 | |
| Record name | Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85095-61-0 | |
| Record name | N,N′-(Methylenedi-4,1-phenylene)bis[2,2-dimethylhydrazinecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85095-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis(2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085095610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


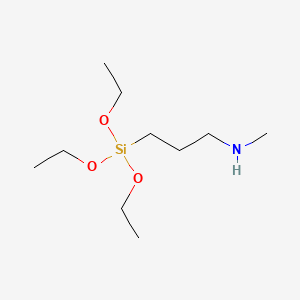
![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)
